molecular formula C6H6F4O B13424500 1-(Trifluoromethyl)cyclobutane-1-carbonyl fluoride

1-(Trifluoromethyl)cyclobutane-1-carbonyl fluoride

Cat. No.: B13424500
M. Wt: 170.10 g/mol
InChI Key: IPRLZSKXXYOWFV-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclobutane-1-carbonyl fluoride is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, which is further bonded to a carbonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Trifluoromethyl)cyclobutane-1-carbonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with trifluoromethyl iodide in the presence of a base, followed by the introduction of a carbonyl fluoride group. The reaction conditions typically include the use of solvents such as tetrahydrofuran and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)cyclobutane-1-carbonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl fluoride group to an alcohol or an alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Trifluoromethyl)cyclobutane-1-carbonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)cyclobutane-1-carbonyl fluoride exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the carbonyl fluoride group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
  • 1-(Trifluoromethyl)cyclobutanecarboxylic acid
  • Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate

Uniqueness

1-(Trifluoromethyl)cyclobutane-1-carbonyl fluoride is unique due to the presence of both a trifluoromethyl group and a carbonyl fluoride group on a cyclobutane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not commonly found in similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carbonyl fluoride group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

1-(trifluoromethyl)cyclobutane-1-carbonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4O/c7-4(11)5(2-1-3-5)6(8,9)10/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRLZSKXXYOWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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